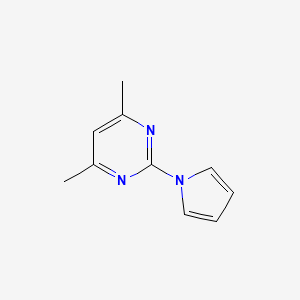

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

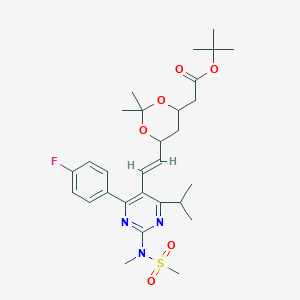

“4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 60795-33-7. It has a molecular weight of 173.22 . This compound is a pyrrole derivative, and pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities .

Molecular Structure Analysis

The InChI code for “4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 . This indicates that the compound has a pyrrole ring attached to a pyrimidine ring, with two methyl groups attached to the pyrimidine ring.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” include a molecular weight of 173.22 .

Aplicaciones Científicas De Investigación

Antiviral Research

This compound has been utilized in the synthesis of novel molecules with potential antiviral properties. Researchers have explored its efficacy in inhibiting the replication of certain viruses .

Synthetic Chemistry

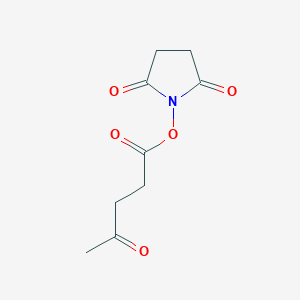

It serves as an intermediate in synthetic chemistry for the development of new benzyloxycarbonylating agents, which are useful in peptide synthesis .

Cell Culture and Metabolism Studies

The characteristics of this compound have been investigated in cell culture trends and metabolism studies of recombinant Chinese Hamster Ovary (rCHO) cells under supplemented conditions .

Halocyclization Reactions

In synthetic organic chemistry, this compound is involved in halocyclization reactions, which are crucial for constructing complex molecules with high chemoselectivity and yield .

Pyrrolopyrazine Derivatives

It is used in the one-pot synthesis of pyrrolopyrazine derivatives, which are important for their pharmacological activities. The process involves a domino imine formation, intramolecular annulation, and Ugi-azide reaction .

Drug Development

The compound is also significant in the synthetic approaches for creating pharmacologically active decorated six-membered rings with pyrimidine as a central unit. This includes the preparation of FDA-approved drugs with improved druglikeness and ADME-Tox properties .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid biosynthesis, respectively .

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with the active sites of dhfr and enoyl acp reductase enzymes . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may interact with these enzymes, potentially inhibiting their activity and affecting the associated cellular processes .

Biochemical Pathways

, the inhibition of DHFR and enoyl ACP reductase could impact the folic acid pathway and fatty acid biosynthesis pathway , respectively. The downstream effects of these interactions could include disruption of DNA synthesis and cell growth, as well as alterations in metabolic processes .

Result of Action

Similar compounds have been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may have similar effects.

Propiedades

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKRDYKUFMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609908 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

60795-33-7 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)